molecular formula C14H22N2O3 B1441711 Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate CAS No. 1220019-42-0

Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate

Cat. No.: B1441711
CAS No.: 1220019-42-0
M. Wt: 266.34 g/mol
InChI Key: PCKZWIYTJXTRIE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate is an organic compound with the molecular formula C14H22N2O3. It is characterized by the presence of an aromatic benzoate ester, primary and secondary amine groups, and an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-4-nitrobenzoic acid with ethanol to form ethyl 3-amino-4-nitrobenzoate. This intermediate is then subjected to reduction reactions to convert the nitro group to an amino group, followed by alkylation with 3-ethoxypropylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds with biological macromolecules, influencing their function. It may also interact with enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate is unique due to the presence of both primary and secondary amine groups, as well as an ether linkage. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 3-amino-4-(3-ethoxypropylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-3-18-9-5-8-16-13-7-6-11(10-12(13)15)14(17)19-4-2/h6-7,10,16H,3-5,8-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKZWIYTJXTRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=C(C=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245201
Record name Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-42-0
Record name Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-[(3-ethoxypropyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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